molecular formula C5H8F3NO2 B8488817 4,4,4-Trifluoro-3-hydroxy-3-methylbutyramide

4,4,4-Trifluoro-3-hydroxy-3-methylbutyramide

Cat. No. B8488817
M. Wt: 171.12 g/mol
InChI Key: FTCFWGJUBWWKGP-UHFFFAOYSA-N
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Patent
US07671080B2

Procedure details

A 1.0M solution of lithium aluminium hydride in tetrahydrofuran (30 ml, 30.0 mmol) was added dropwise to a solution of 4,4,4,-trifluoro-3-hydroxy-3-methyl butyramide (1.77 g, 10 mmol). The reaction was stirred at room temperature for 20 h, then quenched with water (1.2 ml), then 4M aqueous sodium hydroxide (1.2 ml), then water (3.6 ml). The inorganic salts were filtered off and the filtrate evaporated to dryness to yield 4-amino-1,1,1-trifluoro-2-methylbutan-2-ol (1.27 g, 81%) as a yellow solid.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].O1CCCC1.[F:12][C:13]([F:22])([F:21])[C:14]([OH:20])([CH3:19])[CH2:15][C:16]([NH2:18])=O>>[NH2:18][CH2:16][CH2:15][C:14]([CH3:19])([OH:20])[C:13]([F:22])([F:21])[F:12] |f:0.1.2.3.4.5|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
1.77 g
Type
reactant
Smiles
FC(C(CC(=O)N)(C)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water (1.2 ml)
FILTRATION
Type
FILTRATION
Details
The inorganic salts were filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NCCC(C(F)(F)F)(O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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